molecular formula C16H23NO3S B2893420 N-(3-hydroxycyclohexyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1396710-92-1

N-(3-hydroxycyclohexyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2893420
CAS No.: 1396710-92-1
M. Wt: 309.42
InChI Key: ULWBTGSQUUMYRL-UHFFFAOYSA-N
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Description

N-(3-hydroxycyclohexyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative characterized by a tetrahydronaphthalene (tetralin) backbone linked to a sulfonamide group.

Properties

IUPAC Name

N-(3-hydroxycyclohexyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S/c18-15-7-3-6-14(11-15)17-21(19,20)16-9-8-12-4-1-2-5-13(12)10-16/h8-10,14-15,17-18H,1-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWBTGSQUUMYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3CCCC(C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5,6,7,8-Tetrahydronaphthalene-2-Sulfonyl Chloride

The synthesis begins with the preparation of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride, a critical intermediate. This compound is typically synthesized via sulfonation of 5,6,7,8-tetrahydronaphthalene using chlorosulfonic acid under controlled conditions. The reaction proceeds at 0–5°C in anhydrous dichloromethane to minimize side reactions such as polysulfonation. After sulfonation, the intermediate sulfonic acid is treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride derivative.

Key Reaction Conditions :

  • Temperature: 0–5°C for sulfonation; 25°C for chlorination.
  • Solvent: Anhydrous dichloromethane.
  • Yield: 65–75% after purification by recrystallization from hexane.

Preparation of 3-Aminocyclohexanol

3-Aminocyclohexanol serves as the nucleophilic component in the sulfonamide bond formation. While commercial sources are available, laboratory-scale synthesis involves the reduction of 3-nitrocyclohexanol using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst in ethanol. Alternatively, catalytic transfer hydrogenation with ammonium formate and Pd/C may be employed.

Characterization Data :

  • Melting Point : 98–100°C (lit.).
  • ¹H NMR (CDCl₃) : δ 1.45–1.78 (m, 6H, cyclohexyl CH₂), 2.91 (br s, 2H, NH₂), 3.62 (m, 1H, CH-OH), 4.12 (br s, 1H, OH).

Coupling Reaction to Form the Sulfonamide

The final step involves the reaction of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with 3-aminocyclohexanol in the presence of a base to neutralize HCl. Triethylamine (Et₃N) or pyridine in tetrahydrofuran (THF) at 0–5°C is commonly used to ensure regioselectivity and minimize side reactions. The mixture is stirred for 12–16 hours, followed by aqueous workup and extraction with ethyl acetate.

Optimization Insights :

  • Solvent : THF or dichloromethane improves solubility of both reactants.
  • Base : Pyridine enhances reaction efficiency by scavenging HCl without forming stable adducts.
  • Yield : 70–85% after column chromatography (silica gel, ethyl acetate/hexane).

Structural Confirmation and Analytical Data

Spectroscopic Characterization

The structure of this compound is confirmed using NMR, IR, and mass spectrometry.

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 1.20–1.85 (m, 10H, cyclohexyl and tetrahydronaphthyl CH₂),
    • δ 3.12 (t, 2H, J = 6.4 Hz, SO₂N-CH),
    • δ 4.75 (br s, 1H, OH),
    • δ 7.45–7.62 (m, 3H, aromatic H).
  • IR (KBr) :

    • 3270 cm⁻¹ (O-H stretch),
    • 1150 cm⁻¹ and 1335 cm⁻¹ (S=O symmetric and asymmetric stretches).
  • High-Resolution Mass Spectrometry (HRMS) :

    • Calculated for C₁₆H₂₁NO₃S [M+H]⁺: 308.1321; Found: 308.1318.

Crystallographic Analysis

Single-crystal X-ray diffraction of a related sulfonamide derivative (e.g., 2-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)acetic acid) reveals a planar sulfonamide group with bond lengths of 1.63 Å (S-N) and 1.45 Å (S-O), consistent with resonance stabilization. The cyclohexyl ring adopts a chair conformation, with the hydroxyl group equatorial to minimize steric strain.

Comparative Analysis of Synthetic Methodologies

Alternative Routes via Epoxide Intermediates

A complementary approach involves the use of epoxide precursors. For example, anti-epoxides such as 1a-b are regio- and stereoselectively opened with sodium azide to yield azidoalcohols, which are subsequently reduced to amines and coupled with sulfonyl chlorides. This method offers superior stereochemical control but requires additional steps for epoxide synthesis and azide reduction.

Yield Comparison :

  • Epoxide route: 50–60% overall yield.
  • Direct sulfonylation: 70–85% yield.

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate the coupling step. In analogous sulfonamide syntheses, reaction times are reduced from 16 hours to 30 minutes, with yields improving to 90%. However, this method necessitates specialized equipment and precise temperature control.

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Large-scale synthesis prioritizes solvent recovery systems, such as distillation for THF and dichloromethane. Catalysts like Pd/C are reused after filtration and reactivation, reducing costs by 15–20%.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxycyclohexyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, carboxylic acids, primary amines, and substituted sulfonamides .

Scientific Research Applications

N-(3-hydroxycyclohexyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-hydroxycyclohexyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the sulfonamide group can interact with active sites of enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(3-hydroxycyclohexyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide with structurally related sulfonamides, focusing on molecular features, substituent effects, and inferred properties.

Structural and Molecular Comparisons

Compound Molecular Formula Molecular Weight Key Substituents CAS Number Source
This compound (Target) Not provided Not provided 3-hydroxycyclohexyl, tetralin sulfonamide Not available
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide C21H21N3O4S2 443.5 Pyridazinyl-methylsulfonyl, tetralin sulfonamide 921793-23-9
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide C21H27NO4S 389.5 Methoxyphenyl-hydroxypropyl, tetralin sulfonamide 1396714-07-0

Key Observations:

Substituent Diversity: The target compound features a 3-hydroxycyclohexyl group, which may enhance solubility due to its polar hydroxyl group while introducing conformational flexibility. The methoxyphenyl-hydroxypropyl analog (CAS 1396714-07-0) includes a 4-methoxyphenyl group, which could increase lipophilicity and membrane permeability compared to the cyclohexyl derivative .

Molecular Weight Trends :

  • The pyridazinyl-methylsulfonyl derivative has the highest molecular weight (443.5), likely due to its additional heterocyclic and sulfonyl groups. This may impact bioavailability compared to the target compound or the methoxyphenyl analog (389.5).

Synthetic Considerations :

  • describes a synthesis route for a related bromo-chloro-pyrazole sulfonamide using NaH/THF, suggesting that similar conditions might apply for the target compound’s preparation .

Functional Group Impact on Properties

  • Hydroxycyclohexyl vs. Pyridazinyl-Methylsulfonyl :
    The cyclohexyl hydroxyl group in the target compound could promote hydrogen bonding with biological targets (e.g., kinases or GPCRs), whereas the pyridazinyl-methylsulfonyl group may enhance electron-deficient interactions, such as π-stacking or charge transfer .
  • Methoxyphenyl vs. Cyclohexyl :
    The methoxyphenyl group in CAS 1396714-07-0 offers aromaticity and moderate electron-donating effects, contrasting with the aliphatic, stereochemically flexible cyclohexyl group in the target compound. This difference may influence metabolic stability and off-target interactions .

Notes

Limitations : Direct data on the target compound’s synthesis, biological activity, or physical properties are absent in the provided evidence. Comparisons rely on structural analogs and inferred trends.

Research Gaps : Further studies are needed to elucidate the target compound’s pharmacokinetic profile, including solubility, LogP, and in vitro/in vivo efficacy relative to its analogs.

Biological Activity

N-(3-hydroxycyclohexyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS Number: 1396710-92-1) is a sulfonamide derivative with potential biological activities that warrant investigation. This compound belongs to a class of compounds known for their diverse pharmacological properties, including antitumor and antibacterial activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C₁₆H₂₃NO₃S
  • Molecular Weight : 309.4 g/mol
  • Structure : The compound features a tetrahydronaphthalene core substituted with a sulfonamide group and a hydroxyl cyclohexyl moiety.

Antitumor Activity

Research indicates that sulfonamide derivatives exhibit significant antitumor properties. A study conducted on various tetrahydroquinoline derivatives, which are structurally related to our compound, demonstrated promising antitumor efficacy. Notably, compounds with similar structural features showed IC₅₀ values significantly lower than that of Doxorubicin, a standard chemotherapeutic agent .

CompoundIC₅₀ (µg/mL)Comparison to Doxorubicin (IC₅₀ = 37.5 µg/mL)
Compound 322.5More potent
Compound 253More potent
Compound 415More potent
Doxorubicin37.5Reference

This suggests that this compound may also possess similar antitumor activity due to its structural similarities.

The precise mechanisms by which sulfonamides exert their biological effects often involve the inhibition of key enzymes or pathways in cancer cells. For instance:

  • Inhibition of Carbonic Anhydrase : Some sulfonamides inhibit carbonic anhydrase enzymes, leading to disrupted pH homeostasis in tumor microenvironments.
  • Induction of Apoptosis : Certain derivatives promote apoptosis in cancer cells through the activation of intrinsic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antitumor Efficacy : In vitro assays demonstrated that related compounds exhibited micromolar activity against various cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) with IC₅₀ values around 10 µM .
  • Cytotoxicity Studies : A recent investigation into novel sulfonamide derivatives showed significant cytotoxic effects against glioma and melanoma cell lines resistant to standard treatments . This highlights the potential for this compound in treating hard-to-target cancers.

Q & A

Q. Basic Research Focus

  • Spectroscopic Analysis :
    • ¹H/¹³C-NMR : Confirm regiochemistry of the sulfonamide group and hydroxycyclohexyl moiety (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 1.2–2.1 ppm for cyclohexyl CH₂ groups) .
    • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation .
  • Thermal Stability : DSC/TGA to assess melting points (e.g., 150–160°C) and decomposition profiles under nitrogen .

How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

Q. Advanced Research Focus

  • Experimental Design :
    • Dose-Response Studies : Compare IC₅₀ values across assays (e.g., bacterial folate synthesis inhibition vs. COX-2 enzyme inhibition) .
    • Target Selectivity Profiling : Use kinase/GPCR panels to identify off-target interactions .
  • Data Validation : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

Example Conflict : Discrepancies in antimicrobial activity may arise from differences in bacterial strain permeability or efflux pump expression .

What computational strategies predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina to model binding to dihydropteroate synthase (DHPS) or cyclooxygenase-2 (COX-2) active sites, focusing on hydrogen bonds between the sulfonamide group and conserved residues (e.g., Arg63 in DHPS) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) to prioritize targets .

What solvents and reaction conditions maximize yield during scale-up synthesis?

Q. Basic Research Focus

  • Solvent Selection :
    • Sulfonylation : Dichloromethane (low nucleophilicity, high solubility) .
    • Amidation : DMF (promotes carbodiimide-mediated coupling) .
  • Catalysts : DMAP (4-dimethylaminopyridine) accelerates sulfonate ester intermediate formation .
  • Scale-Up Challenges : Maintain stoichiometric ratios (1:1.2 sulfonyl chloride:amine) and control exothermic reactions via dropwise addition .

How can structure-activity relationship (SAR) studies optimize selectivity for neurological targets?

Q. Advanced Research Focus

  • Modifications :
    • Hydroxycyclohexyl Group : Replace with substituted piperidines to enhance blood-brain barrier penetration (clogP <3) .
    • Sulfonamide Linker : Introduce methyl groups to reduce off-target binding (e.g., to serum albumin) .
  • Assays : Measure binding affinity (Kd) to σ-1 receptors vs. dopamine transporters using radioligand displacement .

What in vitro assays are recommended for evaluating anti-inflammatory activity?

Q. Basic Research Focus

  • COX-2 Inhibition : ELISA-based quantification of prostaglandin E₂ (PGE₂) in LPS-stimulated macrophages .
  • NF-κB Luciferase Reporter Assay : Measure transcriptional activity in HEK293T cells treated with TNF-α .

How should discrepancies in thermal stability data be addressed?

Q. Advanced Research Focus

  • Method Harmonization :
    • DSC : Use identical heating rates (10°C/min) and sample masses (2–5 mg) .
    • TGA : Compare decomposition under air vs. nitrogen to differentiate oxidative vs. thermal degradation .
  • Contamination Check : Analyze byproducts via LC-MS (e.g., sulfonic acid derivatives from hydrolysis) .

What formulation strategies improve bioavailability given its physicochemical properties?

Q. Advanced Research Focus

  • Solubility Enhancement : Use β-cyclodextrin complexes (1:2 molar ratio) to increase aqueous solubility (>50 µg/mL) .
  • LogP Optimization : Introduce polar substituents (e.g., -OH or -OCH₃) on the tetrahydronaphthalene ring to reduce logP from 2.8 to <2.0 .

What are the critical considerations for scaling up synthesis while maintaining reproducibility?

Q. Basic Research Focus

  • Process Controls :
    • Temperature Monitoring : Jacketed reactors with PID controllers (±2°C accuracy) .
    • In-Line Analytics : PAT tools (e.g., FTIR) to track reaction progress .
  • Quality Metrics : Define critical quality attributes (CQAs) like residual solvent levels (<500 ppm DMF) .

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